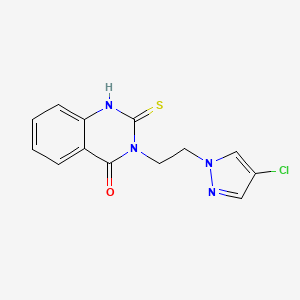

3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a pyrazole ring, and a chloro substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions.

Attachment of the Pyrazole Ring to the Quinazolinone Core: This step involves the reaction of the synthesized pyrazole with a quinazolinone derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.

Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines. The compound acts as an inhibitor of multiple tyrosine kinases, which are critical in cancer cell proliferation and survival.

Mechanism of Action:

- Tyrosine Kinase Inhibition: Molecular docking studies suggest that the compound interacts favorably with ATP-binding sites of tyrosine kinases, indicating a competitive inhibition mechanism. This interaction is crucial for modulating kinase activity and potentially halting tumor growth.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes that play pivotal roles in metabolic pathways associated with cancer and other diseases. For instance, quinazolinone derivatives have been noted for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is essential for rapidly dividing cells like cancer cells .

Table 1: Biological Activities of this compound

Synthesis and Optimization

The synthesis of this compound typically involves several multistep reactions that require careful control of conditions to optimize yields and purity. The synthetic pathways are crucial for developing this compound into a viable therapeutic agent.

Synthesis Steps:

- Formation of the pyrazole moiety.

- Attachment of the ethyl group.

- Introduction of the mercaptoquinazolinone structure.

Mecanismo De Acción

The mechanism of action of 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of a specific enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-(4-Methyl-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one: Similar structure but with a methyl group instead of a chloro group.

3-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The presence of the chloro substituent in 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one can significantly influence its chemical reactivity and biological activity compared to its analogs. The chloro group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.

Actividad Biológica

The compound 3-(2-(4-Chloro-1H-pyrazol-1-yl)ethyl)-2-mercaptoquinazolin-4(3H)-one is a novel derivative of quinazolinone, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and mechanism of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-mercaptoquinazolinones with appropriate pyrazole derivatives under controlled conditions. The use of deep eutectic solvents (DESs) has been highlighted as an eco-friendly method for such syntheses, providing high yields and purity .

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key areas of interest include:

- Antitumor Activity : The compound exhibits selective inhibition against certain cancer cell lines, particularly those expressing carbonic anhydrase isoforms (hCA IX and hCA XII). Studies have shown that it can effectively inhibit tumor growth by targeting these isoforms, which are often overexpressed in tumors .

- Antimicrobial Properties : Preliminary evaluations indicate that the compound possesses antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy is comparable to standard antimicrobial agents .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, the inhibition of carbonic anhydrases leads to altered pH regulation within tumor microenvironments, thereby inhibiting tumor proliferation .

Case Study 1: Antitumor Activity

In a study evaluating various quinazolinone derivatives, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound's IC50 value was found to be lower than that of several known chemotherapeutics, indicating its potential as a lead compound in cancer therapy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Doxorubicin | MCF-7 | 15.0 |

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against several pathogenic strains. The results indicated that it exhibited a notable zone of inhibition (ZOI) against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

| Pathogen | ZOI (mm) | MIC (µg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 20 | 25 |

| Staphylococcus aureus | 18 | 30 |

Propiedades

IUPAC Name |

3-[2-(4-chloropyrazol-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS/c14-9-7-15-17(8-9)5-6-18-12(19)10-3-1-2-4-11(10)16-13(18)20/h1-4,7-8H,5-6H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYNNFQGVICVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCN3C=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.